Imidazoleacetic acid riboside

Descripción general

Descripción

Imidazoleacetic acid riboside is a naturally occurring compound found in various mammalian tissues, including those of rats, bovines, and humans. It is a metabolite of imidazole-4-acetic acid-ribotide and is known for its interaction with imidazoline receptors, which play a crucial role in regulating multiple functions in the central nervous system and peripheral tissues .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of imidazoleacetic acid riboside typically involves the ribosylation of imidazoleacetic acid. This process can be achieved through enzymatic or chemical methods. The chemical synthesis often involves the use of ribose or ribose derivatives under acidic or basic conditions to facilitate the formation of the glycosidic bond between the ribose and imidazoleacetic acid .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of bioreactors for enzymatic synthesis or continuous flow reactors for chemical synthesis.

Análisis De Reacciones Químicas

Types of Reactions: Imidazoleacetic acid riboside can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of this compound derivatives with altered biological activity.

Reduction: Reduction reactions can modify the functional groups on the ribose moiety, potentially affecting the compound’s interaction with receptors.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenated compounds, nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions include various this compound derivatives, which may have different biological activities and properties.

Aplicaciones Científicas De Investigación

Physiological Effects and Mechanisms of Action

Imidazoleacetic acid riboside acts as an endogenous ligand for imidazoline receptors, which are implicated in several physiological processes, including blood pressure regulation and neurotransmission.

- Neurotransmission : IAA-R has been shown to depress synaptic transmission in the hippocampus, indicating its role as a modulator of neural activity. Studies demonstrate that bath application of IAA-R reduces the slope of field extracellular postsynaptic potentials significantly, suggesting a concentration-dependent effect on excitatory transmission .

- Blood Pressure Regulation : The compound's interaction with imidazoline receptors suggests a potential role in managing hypertension. Research indicates that IAA-R may influence sympathetic drive and blood pressure through its action on specific neuronal populations within the central nervous system .

Potential Therapeutic Uses

Given its physiological roles, IAA-R is being investigated for various therapeutic applications:

- Metabolic Disorders : There is growing interest in the relationship between imidazoline receptors and metabolic conditions such as diabetes. IAA-R's involvement in insulin release and glucose metabolism positions it as a potential target for treating type 2 diabetes and related metabolic syndromes .

- Cardiovascular Health : The modulation of blood pressure through imidazoline receptors highlights IAA-R's potential in developing treatments for cardiovascular diseases. Its ability to influence autonomic functions may lead to novel therapeutic strategies for managing hypertension and heart failure .

Table 1: Summary of Key Research Findings on IAA-R

| Study | Findings | Implications |

|---|---|---|

| Friedrich et al. (2007) | Demonstrated that IAA-R depresses synaptic responses in hippocampal slices. | Suggests a role in neurotransmission modulation. |

| Regunathan & Reis (1996) | Showed that IAA-R influences blood pressure regulation via central nervous system pathways. | Indicates potential therapeutic use for hypertension. |

| Bousquet et al. (1984) | Explored the relationship between imidazoline receptors and metabolic disorders. | Points towards applications in diabetes treatment. |

Mecanismo De Acción

Imidazoleacetic acid riboside exerts its effects primarily through binding to imidazoline receptors. These receptors are involved in regulating blood pressure, neurotransmission, and other physiological functions. The binding of this compound to these receptors can modulate the release of neurotransmitters and other signaling molecules, leading to various physiological effects .

Comparación Con Compuestos Similares

Imidazole-4-acetic acid-ribotide: The precursor of imidazoleacetic acid riboside, known for its role in neurotransmission and blood pressure regulation.

Imidazole-4-acetic acid: A related compound that also interacts with imidazoline receptors but lacks the ribose moiety.

Uniqueness: this compound is unique due to its ribosylated structure, which allows it to interact with specific receptors and modulate physiological processes in a way that its non-ribosylated counterparts cannot. This makes it a valuable compound for studying the role of ribosylation in biological systems and for developing targeted therapies .

Actividad Biológica

Imidazoleacetic acid riboside (IAA-R) is a significant metabolite derived from imidazoleacetic acid ribotide (IAA-RP), which has been identified as a potential neurotransmitter in the central nervous system (CNS). This article explores the biological activity of IAA-R, including its mechanisms of action, distribution, and physiological roles, based on diverse scientific literature.

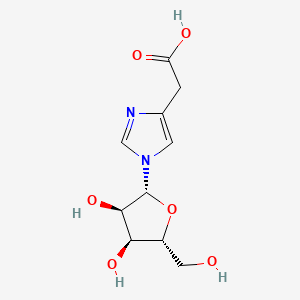

Overview of this compound

This compound belongs to the class of imidazole ribonucleosides and ribonucleotides, characterized by an imidazole ring linked to a ribose moiety. It plays a role in various biochemical pathways and has been detected in several mammalian tissues, indicating its physiological relevance.

IAA-R functions primarily through its interaction with imidazoline receptors (I-Rs), which are implicated in multiple neurophysiological processes:

- Neurotransmitter Modulation : IAA-R is suggested to act as an endogenous ligand at I-Rs, influencing neurotransmitter release and neuronal excitability .

- Calcium-Dependent Release : The compound exhibits depolarization-induced calcium-dependent release from synaptic vesicles, consistent with its proposed role as a neurotransmitter .

- Physiological Effects : IAA-R is involved in regulating sympathetic outflow and blood pressure, particularly through its action in the rostroventrolateral medulla .

Distribution and Localization

Research indicates that IAA-R is widely distributed throughout the CNS. Immunohistochemical studies have shown that:

- Neuronal Presence : IAA-R-immunoreactive neurons are found in various brain regions, including the neocortex, hippocampus, basal ganglia, and limbic structures such as the amygdala .

- Cellular Localization : Within neurons, IAA-R is predominantly localized in somatic and dendritic compartments, with some presence in myelinated axons and synaptic terminals .

Physiological Implications

The biological activity of IAA-R is linked to several physiological functions:

- Blood Pressure Regulation : Evidence suggests that IAA-R may play a critical role in modulating blood pressure through its action on autonomic circuits within the CNS .

- Metabolic Functions : As a metabolite, IAA-R is involved in various metabolic pathways, contributing to energy homeostasis and cellular signaling processes .

Table 1: Summary of Key Research Findings on IAA-R

| Study Reference | Key Findings |

|---|---|

| Prell et al. (2004) | Identified IAA-RP as an endogenous ligand for I-Rs; demonstrated calcium-dependent release from synaptic vesicles. |

| Prell et al. (2007) | Detailed distribution of IAA-RP in rat CNS; highlighted its role in autonomic regulation. |

| HMDB (2023) | Confirmed presence of IAA-R in various tissues; noted its significance as a primary metabolite. |

Case Study: Role of IAA-R in Blood Pressure Regulation

A study conducted by Prell et al. illustrated that IAA-R's modulation of sympathetic outflow significantly impacts blood pressure regulation. In experiments involving pharmacological manipulation of I-Rs, alterations in blood pressure responses were observed when IAA-R was administered or inhibited . This underscores the compound's potential therapeutic implications for managing hypertension.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and quantifying imidazoleacetic acid riboside in biological samples?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are primary methods. Predicted LC-MS/MS spectra (positive and negative ion modes) and GC-MS profiles for this compound are available, though experimental validation is limited. Researchers should optimize chromatographic conditions (e.g., column type, mobile phase) and employ derivatization strategies (e.g., trimethylsilylation) to enhance detectability . Quantification requires calibration with synthetic standards due to the lack of commercial reference materials.

Q. What is the biological significance of this compound as a primary metabolite?

- Methodological Answer : Classified as a primary metabolite, this compound is directly involved in essential physiological processes such as growth and development. Its detection in poultry and swine suggests a role in nitrogen metabolism or nucleotide salvage pathways. Researchers should prioritize in vivo tracer studies (e.g., isotopic labeling with -ribose) to map its metabolic flux and interactions with adenosine derivatives .

Q. How can this compound be distinguished from structurally similar imidazole ribonucleosides?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to differentiate molecular formulae (e.g., CHNO for this compound) and nuclear magnetic resonance (NMR) spectroscopy to resolve positional isomers. Key NMR signals include the ribose anomeric proton ( 5.3–5.8 ppm) and imidazole ring protons ( 7.0–8.5 ppm). Comparative analysis with synthetic analogs (e.g., 4-aminoimidazole-5-carboxamide riboside) is critical .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the biosynthetic pathways of this compound given limited literature?

- Methodological Answer :

- Step 1 : Conduct comparative metabolomics in organisms where it is detected (e.g., Gallus gallus) versus absent species to identify precursor-product relationships.

- Step 2 : Use -labeled histidine or ribose in tracer studies to track incorporation into the imidazole and ribosyl moieties.

- Step 3 : Knock down candidate enzymes (e.g., ribosyltransferases) via CRISPR/Cas9 and monitor metabolite depletion via LC-MS .

- Challenge : Limited genomic annotations for this compound-related genes necessitate de novo pathway hypotheses.

Q. What strategies address discrepancies in detecting this compound across food sources?

- Methodological Answer : Variability may arise from extraction efficiency or matrix interference.

- Approach 1 : Standardize sample preparation (e.g., acid hydrolysis to release bound forms).

- Approach 2 : Use matrix-matched calibration curves to account for ion suppression/enhancement in LC-MS.

- Validation : Cross-validate findings with orthogonal methods (e.g., immunoassays) if antibodies are developed .

Q. How can this compound’s role in cellular signaling be investigated despite its low abundance?

- Methodological Answer :

- Sensitivity Enhancement : Employ nano-LC-MS or microsampling techniques to analyze low-concentration samples.

- Functional Studies : Overexpress putative receptors in model systems (e.g., HEK293 cells) and screen for cAMP or Ca signaling changes.

- Comparative Analysis : Cross-reference with cytokinin ribosides (e.g., zeatin riboside), which share structural features but differ in function .

Q. What experimental frameworks validate this compound as a dietary biomarker?

- Methodological Answer :

- Cohort Design : Collect longitudinal samples from controlled dietary studies (e.g., poultry-fed vs. plant-fed cohorts).

- Quantitative Thresholds : Establish limit of quantification (LOQ) using standard additions in biological matrices.

- Correlation Analysis : Statistically link its levels to specific food intake using multivariate regression, controlling for confounding metabolites .

Q. Data Contradiction and Interpretation

Q. How should researchers reconcile the absence of quantified this compound in existing food studies?

- Methodological Answer : The "detected but not quantified" status in HMDB highlights sensitivity limitations. Propose:

- Collaborative Efforts : Pool datasets from multiple labs to increase statistical power.

- Meta-Analysis : Aggregate food composition databases and apply machine learning to predict its distribution .

Q. What computational tools can predict the enzyme interactions of this compound?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to model its binding with ribosyltransferases or kinases. Validate predictions via in vitro enzyme assays (e.g., NAD synthase activity measurements) .

Q. Tables for Key Methodological Comparisons

Propiedades

IUPAC Name |

2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazol-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O6/c13-3-6-8(16)9(17)10(18-6)12-2-5(11-4-12)1-7(14)15/h2,4,6,8-10,13,16-17H,1,3H2,(H,14,15)/t6-,8-,9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHPWEWASPTZMEK-PEBGCTIMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN1C2C(C(C(O2)CO)O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(N=CN1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80183789 | |

| Record name | Ribosylimidazole acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80183789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Imidazoleacetic acid riboside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002331 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

29605-99-0 | |

| Record name | Imidazoleacetic acid riboside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29605-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ribosylimidazole acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029605990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ribosylimidazole acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80183789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Imidazoleacetic acid riboside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002331 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.